molecular formula C8H6ClNO4 B1418836 4-Chloro-6-(methoxycarbonyl)picolinic acid CAS No. 293294-71-0

4-Chloro-6-(methoxycarbonyl)picolinic acid

Cat. No.: B1418836
CAS No.: 293294-71-0
M. Wt: 215.59 g/mol
InChI Key: BIFNEYJNQSZEFT-UHFFFAOYSA-N
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Description

4-Chloro-6-(methoxycarbonyl)picolinic acid is an organic compound with the molecular formula C₈H₆ClNO₄. It belongs to the class of picolinic acids, which are derivatives of pyridine. This compound is known for its applications in pharmaceutical research and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methoxycarbonyl)picolinic acid typically involves the chlorination of 6-(methoxycarbonyl)picolinic acid. One common method includes the reaction of 6-(methoxycarbonyl)picolinic acid with thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methoxycarbonyl)picolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, and the reaction is performed under reflux conditions.

    Hydrolysis: Acidic or basic conditions are employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution Reactions: Products include substituted picolinic acid derivatives.

    Esterification: Products are esters of picolinic acid.

    Hydrolysis: The major product is this compound.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(methoxycarbonyl)picolinic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against human breast cancer cells (MCF-7) at approximately 15 µM.
  • Antimicrobial Properties : The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for pathogens like Staphylococcus aureus and Escherichia coli.

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is essential for applications in catalysis and material science.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through the modulation of neuroinflammatory pathways. This aspect opens avenues for exploring its use in neurodegenerative disease treatments.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated that the compound could significantly reduce cell viability and induce apoptosis through specific biochemical pathways.

Case Study 2: Antimicrobial Activity

In vitro assays conducted to evaluate the antimicrobial efficacy of this compound revealed promising results against common bacterial strains. The findings support further investigation into its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methoxycarbonyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-(Methoxycarbonyl)picolinic acid: Lacks the chlorine substituent, leading to different reactivity and applications.

    4-Chloro-2,6-dimethylpyridine: Similar structure but with additional methyl groups, affecting its chemical properties and uses

Uniqueness

4-Chloro-6-(methoxycarbonyl)picolinic acid is unique due to the presence of both the chlorine atom and the methoxycarbonyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

4-Chloro-6-(methoxycarbonyl)picolinic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C8H8ClNO3C_8H_8ClNO_3, features a pyridine ring substituted with a chloro group and a methoxycarbonyl moiety. Its structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been studied for its potential as an inhibitor of demethylases, particularly KDM4A, which is implicated in cancer progression. In vitro studies have shown that derivatives of this compound can inhibit KDM4A enzymatic activity, affecting histone methylation patterns associated with tumorigenesis .

Anticancer Activity

Research indicates that this compound derivatives exhibit potent anticancer properties. A study highlighted the compound's ability to inhibit KDM4A, leading to reduced cell proliferation in various cancer cell lines, including breast and prostate cancer models .

Enzyme Inhibition

The compound has been identified as a selective substrate-competitive inhibitor of KDM4A. This inhibition disrupts the demethylation of histone marks that are crucial for gene expression regulation in cancer cells .

Case Studies

  • KDM4A Inhibition : A study conducted on the inhibition of KDM4A demonstrated that derivatives of this compound showed IC50 values in the low micromolar range, indicating strong inhibitory effects on the enzyme's activity .
  • Cell Line Studies : In vitro assays using breast cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased apoptosis markers compared to untreated controls .

Data Table: Biological Activity Summary

Activity Effect Reference
KDM4A InhibitionIC50 < 10 µM
AntiproliferativeReduced viability in cancer cells
Apoptosis InductionIncreased markers in treated cells

Properties

IUPAC Name

4-chloro-6-methoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFNEYJNQSZEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671857
Record name 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293294-71-0
Record name 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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